molecular formula C21H17ClN4O3S B11068121 methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate

methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate

Cat. No.: B11068121
M. Wt: 440.9 g/mol
InChI Key: TUFXMLNRKGQXIH-UHFFFAOYSA-N
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Description

Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The pyrazole ring is then formed through a cyclization reaction involving hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate apart is its unique combination of the benzothiazole and pyrazole rings, along with the specific substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H17ClN4O3S

Molecular Weight

440.9 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H17ClN4O3S/c1-12(23-14-9-7-13(22)8-10-14)19-16(11-18(27)29-2)25-26(20(19)28)21-24-15-5-3-4-6-17(15)30-21/h3-10,25H,11H2,1-2H3

InChI Key

TUFXMLNRKGQXIH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

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